![molecular formula C13H12N2O B11763167 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with 4,5-dimethyl-1,2-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the 5 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating bacteriostatic effects against Escherichia coli and strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Case Study: Antimicrobial Testing
- Pathogen : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : < 1 µg/mL for several derivatives.
- Mechanism of Action : Molecular docking studies suggest binding to critical enzymes involved in bacterial metabolism, such as FtsZ proteins and pyruvate kinases .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored. Studies have shown that derivatives of benzimidazole can target specific cellular pathways involved in tumor growth. The dual moiety structure of this compound enhances its potential as an anticancer agent by interacting with multiple biological targets .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its structural characteristics allow for the development of novel materials with enhanced electrical and optical properties. Research into the synthesis of derivatives has shown promising results in creating materials suitable for electronic applications .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5 position.
2,5-Bis(furan-2-yl)-1H-imidazole: Contains two furan rings and an imidazole ring.
Uniqueness
2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both furan and benzimidazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Biological Activity
2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound notable for its dual structural features, which include both furan and benzimidazole moieties. Its molecular formula is C13H12N2O, and it has a molecular weight of 212.25 g/mol. The unique arrangement of its atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits significant biological activities primarily through its interactions with various biological targets. These interactions may involve binding to specific enzymes or receptors, disrupting essential metabolic pathways or cellular structures. Molecular docking studies have suggested potential mechanisms through which this compound exerts its biological effects, including interactions with enzymes involved in critical metabolic pathways .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies, it was reported to be bacteriostatic against Escherichia coli, indicating that it inhibits bacterial growth without killing the bacteria outright . The minimum inhibitory concentration (MIC) values for various strains have been evaluated, demonstrating the compound's potential against certain pathogens.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | > 31.1 |
Staphylococcus aureus | < 1 |
Candida albicans | 15.6 |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. The results indicated varying levels of antiproliferative activity, suggesting potential applications in cancer therapy .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the compound's structure have led to enhanced activity against specific cancer cell lines and improved antimicrobial properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole | Similar structure but different furan position | Varies; less potent than the target compound |
5,6-Dimethyl-1H-benzo[d]imidazole | Lacks furan moiety | Generally lower reactivity and activity |
2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole | Contains thiophene instead of furan | Altered electronic properties; varied activity |
The dual moiety structure of this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Q & A
Q. What are the optimal synthetic routes for 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via condensation of 1,2-diamino-4,5-dimethylbenzene with furan-2-carbaldehyde under acidic conditions. A one-pot method using ϴ-diaminoarene and aryl aldehydes in ethanol or dioxane, catalyzed by TsOH (p-toluenesulfonic acid), achieves yields >75% . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification.
- Acid catalysis : TsOH or HCl promotes imine formation and cyclization.
- Temperature : Reflux (~80–100°C) ensures complete cyclization, confirmed by TLC or HPLC.
Purity is validated via 1H/13C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and mass spectrometry (expected [M+H]+: 227.1) .
Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
Advanced Research Question
Crystallographic discrepancies often arise from polymorphism or solvent inclusion. For example, the crystal structure of 5,6-dimethyl-1H-benzo[d]imidazole derivatives (e.g., C17H17ClN2O3) reveals monoclinic symmetry (space group P21/c) with hydrogen-bonding networks stabilizing the lattice . To resolve contradictions:
- Refinement protocols : Use SHELXL for high-resolution data, adjusting displacement parameters for disordered regions .
- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic effects.
- Complementary techniques : Pair XRD with FT-IR (e.g., 1513 cm⁻¹ for C=N stretching) and DFT calculations to validate bond lengths/angles .
Q. What methodologies are recommended for analyzing the compound’s electronic properties and structure-activity relationships (SAR)?
Advanced Research Question
SAR studies require density functional theory (DFT) to map electron distribution and frontier molecular orbitals. For example:
- HOMO-LUMO gaps : Calculated using B3LYP/6-31G(d) to predict reactivity (e.g., nucleophilic attack at the furan ring).
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like EGFR or STAT3, with docking scores <−7.0 kcal/mol indicating strong affinity .
- ADMET analysis : SwissADME predicts logP (~2.5) and BBB permeability, while ProTox-II assesses hepatotoxicity risks .
Q. How can functionalization at the N1 position of the benzimidazole core be achieved, and what are the implications for bioactivity?
Advanced Research Question
N1-substitution (e.g., alkylation, arylation) modulates pharmacokinetics and target engagement. A proven method involves NaH-mediated alkylation in DMF with electrophiles (e.g., farnesyl bromide), yielding >90% conversion .
- Bioactivity implications :
Q. What strategies mitigate challenges in characterizing metabolic pathways involving this compound?
Basic Research Question
As a nicotinamide biosynthesis intermediate, metabolic profiling requires:
- Isotopic labeling : Use 13C/15N-labeled precursors to trace incorporation into NAD+ via LC-MS/MS .
- Enzyme assays : Monitor activity of nicotinamide phosphoribosyltransferase (NAMPT) using UV-Vis (340 nm for NADH formation).
- Knockout models : CRISPR/Cas9-edited cell lines (e.g., HEK293) confirm pathway specificity .
Q. How does the compound’s heterocyclic framework influence its application in materials science?
Advanced Research Question
The benzimidazole-furan hybrid serves as a ligand for metal-organic frameworks (MOFs) . For example:
- Silver cyclophane synthesis : React with Ag2O to form antimicrobial complexes (MIC: 2–4 µg/mL against S. aureus) .
- Optoelectronic properties : Fluorene-benzimidazole derivatives exhibit blue emission (λem ~450 nm) with high quantum yield (Φ >0.6), suitable for OLEDs .
Characterize via single-crystal XRD for coordination geometry and UV-Vis/PL spectroscopy for optoelectronic profiling .
Q. What computational tools are critical for resolving conflicting bioactivity data across in vitro and in vivo models?
Advanced Research Question
Discrepancies often arise from off-target effects or metabolic instability. Address via:
- Molecular dynamics (MD) simulations : GROMACS models predict stability in biological membranes (e.g., >50 ns trajectories).
- CYP450 metabolism prediction : CypReact identifies major metabolites (e.g., hydroxylation at C5 of benzimidazole).
- Systems pharmacology : Use Pharos to map polypharmacology and explain divergent results .
Q. How can regioselective modifications of the furan ring be achieved without disrupting the benzimidazole core?
Basic Research Question
Furan ring modifications (e.g., bromination, sulfonation) require mild electrophiles to avoid core degradation:
- Bromination : Use NBS (N-bromosuccinimide) in CCl4 at 0°C, yielding 5-bromo-furan derivatives (confirmed by 79Br/81Br isotopic patterns in MS).
- Suzuki coupling : Pd(PPh3)4 catalyzes arylboronic acid coupling at C2 of furan (85–90% yield) .
Monitor via HPLC-PDA to ensure core integrity (retention time ~12 min under C18 conditions) .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2O/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15) |
InChI Key |
WMUCHUPLOSUDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.